(Z)-methyl 2-((2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
Description
Properties
IUPAC Name |
methyl 2-[[(2Z)-2-[(3,4-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2O5/c1-23-17(21)9-24-11-3-4-12-15(8-11)25-16(18(12)22)7-10-2-5-13(19)14(20)6-10/h2-8H,9H2,1H3/b16-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNCKVRYQFNLKQ-APSNUPSMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3)Cl)Cl)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of 2,4-dichloro-3,5-difluorobenzoic acid, which is known to be a valuable intermediate in the synthesis of medicines, including antibacterials. .
Mode of Action
Given its structural similarity to other benzoic acid derivatives, it may interact with its targets through similar mechanisms, such as hydrogen bonding, van der Waals forces, solvophobic effects, π−π stacking, dipole-dipole interactions, charge-transfer and coordinate bonds. .
Biological Activity
(Z)-methyl 2-((2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a synthetic organic compound notable for its complex structure, which includes a benzofuran moiety and a dichlorobenzylidene group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. The unique structural features of this compound suggest various possible interactions with biological targets, making it a candidate for further research in pharmacology.
Chemical Structure and Properties
The molecular formula of (Z)-methyl 2-((2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is C20H18Cl2O5, with a molecular weight of approximately 401.2 g/mol. The presence of two chlorine atoms is significant as chlorinated compounds often exhibit enhanced biological activity due to increased lipophilicity and potential interactions with cellular targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H18Cl2O5 |
| Molecular Weight | 401.2 g/mol |
| Structure Features | Benzofuran core, dichlorobenzylidene substituents |
Antimicrobial Properties
Preliminary studies indicate that (Z)-methyl 2-((2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate exhibits significant antimicrobial activity. Compounds containing benzofuran structures are known for their ability to inhibit microbial growth, which may be attributed to their interaction with bacterial cell membranes or inhibition of essential metabolic pathways.
Anticancer Activity
Research has shown that derivatives of benzofuran compounds can possess anticancer properties. The mechanism may involve the induction of apoptosis in cancer cells or the inhibition of specific oncogenic pathways. The dichlorobenzylidene group may enhance these effects by increasing the compound's potency through improved binding affinity to cancer-related targets.
Case Study: Anticancer Activity
A study evaluating the anticancer effects of similar benzofuran derivatives demonstrated that these compounds could significantly reduce cell viability in various cancer cell lines. The results indicated that the presence of electron-withdrawing groups like chlorine could enhance cytotoxicity through increased reactivity with cellular components.
The proposed mechanism of action involves the interaction of (Z)-methyl 2-((2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate with biological macromolecules such as enzymes and receptors. The compound's structural features allow it to fit into active sites or bind to allosteric sites on proteins, potentially altering their function.
Synthesis and Derivatives
The synthesis of (Z)-methyl 2-((2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate typically involves multicomponent reactions (MCRs), which are efficient methods for constructing complex molecules. Variations in the synthesis can lead to derivatives with altered biological activities.
| Synthesis Method | Yield | Comments |
|---|---|---|
| Multicomponent Reaction | 74% | Efficient for complex structures |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs differ primarily in the benzylidene substituent and additional modifications to the benzofuran core. Below is a comparative analysis:
*XLogP3 values are calculated or estimated based on substituent contributions.
Electronic and Steric Effects
- The dichloro group also elevates lipophilicity (higher XLogP3 vs. fluoro or methoxy analogs), improving membrane permeability but reducing aqueous solubility .
- 3-Fluoro Substituent () : Fluorine’s weaker electron-withdrawing effect compared to chlorine results in reduced electrophilicity and lower XLogP3 (~4.1), favoring better solubility. This substitution is often used to fine-tune metabolic stability.
- 3,4-Dimethoxy Substituent (): Methoxy groups are electron-donating, decreasing electrophilicity and increasing polarity (lower XLogP3).
- 4-tert-Butyl Substituent () : The bulky tert-butyl group introduces significant steric hindrance and hydrophobicity (XLogP3 = 5.2), favoring interactions with lipophilic protein domains but limiting solubility.
Stability and Reactivity
The Z-configuration in all analogs ensures consistent spatial orientation of the benzylidene group, critical for maintaining planar conjugation with the benzofuran core. The dichloro substituent’s strong electron-withdrawing effect may accelerate degradation under basic conditions compared to methoxy or tert-butyl analogs, necessitating formulation adjustments for drug development.
Q & A
Q. What mechanistic hypotheses explain unexpected reaction outcomes during ester group modifications?
- Case study : Ester hydrolysis yielding <50% product may result from:
- Steric hindrance : Bulky 3,4-dichlorobenzylidene group limiting nucleophile access .
- Electronic effects : Electron-withdrawing Cl groups deactivating the carbonyl toward nucleophilic attack .
- Mitigation : Use phase-transfer catalysts (e.g., TBAB) or microwave-assisted heating to improve reaction efficiency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
